Atto 425-NHS ester
Overview
Description
Atto 425-N-hydroxysuccinimidyl ester is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, large Stokes shift, excellent photostability, and low molecular weight. It exhibits moderate hydrophilicity and is optimally excited in the 405-455 nanometer wavelength range. These properties make Atto 425-N-hydroxysuccinimidyl ester particularly suitable for applications in single-molecule detection and high-resolution microscopy techniques .
Mechanism of Action
Target of Action
Atto 425-NHS ester primarily targets amino groups or amine-modified oligonucleotides . These targets are prevalent in various biological molecules, including proteins and nucleic acids, making this compound a versatile tool for bioconjugation .
Mode of Action
This compound interacts with its targets by forming a stable amine bond . This reaction occurs when the NHS (N-hydroxysuccinimide) ester moiety of the compound reacts with the amino groups present in proteins or amine-modified oligonucleotides . The result is a covalently attached fluorescent label that can be detected using fluorescence microscopy .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the amine coupling reaction . This reaction is facilitated by the NHS ester group, which readily reacts with compounds containing amino groups . The result is a chemically stable amide bond between the dye and the target molecule .
Result of Action
The result of this compound’s action is the formation of a fluorescently labeled target molecule . This allows for the visualization of the target molecule under a fluorescence microscope, aiding in various research applications such as the development of bifunctional fluorescent micro-particles and the identification of gram-negative bacteria in real-time PCR assays .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is soluble in DMF, DMSO, and water , and its reactivity is pH-dependent . The optimal pH range for NHS-ester coupling is pH 8.0 – 9.0 . Additionally, the compound should be stored at -20°C and protected from light and moisture to maintain its stability .
Biochemical Analysis
Biochemical Properties
Atto 425-NHS ester plays a crucial role in biochemical reactions by reacting with amino groups of proteins and other biomolecules to form stable amide bonds. This reaction is facilitated by the N-hydroxysuccinimidyl (NHS) ester group, which readily reacts with unprotonated amino groups at an optimal pH range of 8.0 to 9.0 . The compound interacts with enzymes, proteins, and other biomolecules, such as lysine residues in proteins, forming a chemically stable amide bond .
Cellular Effects
This compound influences various cellular processes by labeling proteins and other biomolecules, which can then be tracked and studied using fluorescence microscopy. This compound affects cell function by enabling the visualization of cell signaling pathways, gene expression, and cellular metabolism. When conjugated with benzylguanine, the fluorescence of this compound is quenched but becomes fluorescent upon labeling of the SNAP-tag fusion protein, making it ideal for experiments in living cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amino groups of proteins and other biomolecules to form stable amide bonds. This reaction is facilitated by the NHS ester group, which reacts with unprotonated amino groups at an optimal pH range of 8.0 to 9.0 . The compound can also be used as a donor probe in three-color FRET experiments designed to investigate the kinetics of RNA-protein complex formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C, protected from light and moisture, and can be used for at least three years under these conditions . The reactive moiety may hydrolyze and become non-reactive if exposed to humidity or high pH . The compound’s fluorescence can be excited efficiently in the range of 405 to 455 nm, making it suitable for long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low dosages, the compound effectively labels proteins and other biomolecules without causing adverse effects. At high dosages, the compound may cause toxic or adverse effects, such as liver accumulation and potential adverse effects on cellular function . It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways by reacting with amino groups of proteins and other biomolecules to form stable amide bonds. The compound interacts with enzymes and cofactors, such as lysine residues in proteins, to facilitate its incorporation into metabolic pathways . This interaction can affect metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues by reacting with amino groups of proteins and other biomolecules. The compound’s fluorescence properties allow for its visualization and tracking within cells and tissues . The compound can be conjugated with benzylguanine, which quenches its fluorescence but becomes fluorescent upon labeling of the SNAP-tag fusion protein, making it ideal for experiments in living cells .
Subcellular Localization
The subcellular localization of this compound is determined by its interaction with amino groups of proteins and other biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, making it a valuable tool for studying subcellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Atto 425-N-hydroxysuccinimidyl ester involves the reaction of Atto 425 dye with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an anhydrous solvent like dimethyl sulfoxide or dimethylformamide to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of Atto 425-N-hydroxysuccinimidyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Atto 425-N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. It reacts selectively and efficiently with primary amines, such as the side chains of lysine residues or aminosilane-coated surfaces, forming stable covalent amide bonds .
Common Reagents and Conditions
The reaction with primary amines typically occurs at a pH range of 7-9. Common reagents used in these reactions include phosphate-buffered saline and sodium bicarbonate solutions to maintain the desired pH .
Major Products Formed
The major product formed from the reaction of Atto 425-N-hydroxysuccinimidyl ester with primary amines is a stable amide bond between the dye and the target molecule, such as a protein or oligonucleotide .
Scientific Research Applications
Atto 425-N-hydroxysuccinimidyl ester is widely used in various scientific research applications due to its unique properties:
Single-Molecule Detection: Its high fluorescence quantum yield and photostability make it ideal for single-molecule detection techniques.
High-Resolution Microscopy: It is used in techniques such as photoactivated localization microscopy, direct stochastic optical reconstruction microscopy, and stimulated emission depletion microscopy.
Flow Cytometry: The dye is suitable for use in flow cytometry assays to analyze the physical and chemical characteristics of cells or particles.
Fluorescence In Situ Hybridization: It is used in fluorescence in situ hybridization assays to detect and localize the presence or absence of specific DNA sequences.
Biological Assays: Atto 425-N-hydroxysuccinimidyl ester is used in various biological assays to label proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Biological Activity
Atto 425-N-hydroxysuccinimidyl ester (NHS ester) is a fluorescent dye widely utilized in biological research for labeling proteins, oligonucleotides, and other amine-containing biomolecules. Its unique properties, including high fluorescence quantum yield, large Stokes shift, and excellent photostability, make it an invaluable tool in various applications such as microscopy, flow cytometry, and single-molecule detection.
Chemical Structure and Properties:
- Molecular Weight: 499 g/mol
- Absorption Maximum (): 439 nm
- Emission Maximum (): 485 nm
- Extinction Coefficient:
- Fluorescence Quantum Yield: 90%
- Fluorescence Lifetime: 3.6 ns
Atto 425-NHS ester primarily targets amino groups found in proteins and oligonucleotides. The NHS ester group reacts with unprotonated amino groups at an optimal pH range of 8.0 to 9.0, forming stable covalent amide bonds through a nucleophilic substitution reaction. This reaction is crucial for the formation of fluorescently labeled biomolecules, enabling their visualization and tracking in various biological assays .
Applications in Biological Research
This compound is extensively used in several key areas of biological research:
-
Fluorescence Microscopy:
- Utilized for high-resolution imaging techniques such as photoactivated localization microscopy (PALM) and stimulated emission depletion (STED) microscopy.
- Allows for the visualization of cellular processes and protein interactions in live cells.
-
Flow Cytometry:
- Employed to analyze the physical and chemical characteristics of cells or particles.
- Its high quantum yield ensures strong signal detection with minimal background interference.
-
Fluorescence In Situ Hybridization (FISH):
- Used to detect specific DNA sequences within fixed cells or tissues.
- Facilitates the study of gene expression patterns and chromosomal abnormalities.
- On-chip Labeling:
Case Study: On-chip Labeling Efficiency
A study investigated the efficiency of this compound in an on-chip labeling setup. The researchers optimized flow rates for the continuous feeding of biomolecule solutions alongside the dye solution. Results indicated that all introduced proteins were successfully labeled without detectable unconjugated dye, demonstrating the compound's efficacy in microfluidic applications .
Dosage Effects on Cellular Function
Research has shown that the effects of this compound vary with dosage levels in animal models:
- Low Dosage: Effective labeling with minimal adverse effects.
- High Dosage: Potential toxicity observed, including liver accumulation and adverse cellular effects.
Biochemical Pathways
The primary biochemical pathway involved is the amine coupling reaction, where this compound forms stable covalent bonds with primary amines on proteins or oligonucleotides. This process is crucial for generating fluorescent probes that can be utilized in various assays to study cellular mechanisms.
Summary Table of Key Properties
Property | Value |
---|---|
Molecular Weight | 499 g/mol |
Absorption Maximum | 439 nm |
Emission Maximum | 485 nm |
Extinction Coefficient | |
Fluorescence Quantum Yield | 90% |
Fluorescence Lifetime | 3.6 ns |
Optimal pH for Reaction | 8.0 - 9.0 |
Properties
IUPAC Name |
ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEQEMDTFPYCDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583415 | |
Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892156-28-4 | |
Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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